CTPI-2 was developed through a series of modifications from earlier compounds, specifically targeting the SLC25A1 transporter. It belongs to a class of inhibitors designed to regulate citrate transport within cells, which is crucial for various metabolic processes. The compound's chemical name is 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-benzoic acid, and it has a CAS number of 68003-38-3 .
The synthesis of CTPI-2 involves multiple steps that focus on creating a compound capable of selectively inhibiting the SLC25A1 transporter. While specific synthetic pathways have not been detailed in the available literature, it is known that CTPI-2 represents an advancement over previous generations of citrate inhibitors, such as CTPI-1. The development process included optimizing binding affinity and reducing the required dosage for effective biological activity .
CTPI-2 features a complex molecular structure characterized by its sulfonamide group and aromatic rings. The molecular formula for CTPI-2 is C13H9ClN2O6S, with a molecular weight of 356.7 g/mol . The structure contributes to its ability to bind effectively to the citrate-binding pocket of the SLC25A1 transporter, enhancing its specificity and potency compared to earlier inhibitors.
CTPI-2 primarily functions through competitive inhibition of the citrate transport process mediated by SLC25A1. This inhibition alters cellular metabolism by affecting the citrate pool and subsequently influencing lipogenic and gluconeogenic pathways . The compound's interactions lead to significant metabolic changes within cells, particularly those involved in cancer stem cell metabolism.
The binding affinity of CTPI-2 for SLC25A1 has been quantified with a dissociation constant (KD) of approximately 3.5 µM, indicating a strong interaction with the target protein . This level of binding allows for effective modulation of citrate transport at lower concentrations than previous inhibitors.
The mechanism by which CTPI-2 exerts its effects involves direct inhibition of the SLC25A1 transporter, which is responsible for transporting citrate into mitochondria. By blocking this transport, CTPI-2 disrupts the normal metabolic flux that supports cancer cell proliferation and survival. Specifically, studies have shown that treatment with CTPI-2 leads to decreased mitochondrial respiration in cancer stem cell spheres and inhibits their self-renewal capacity .
In vitro studies demonstrated that CTPI-2 treatment resulted in significant alterations in metabolomic profiles, including reduced levels of key metabolites derived from the tricarboxylic acid cycle . Additionally, the compound has been shown to increase oxidative stress within mitochondria by enhancing superoxide levels when used in cultured cells .
CTPI-2 exhibits several notable physical and chemical properties:
These properties make CTPI-2 suitable for laboratory use in various biochemical assays and therapeutic investigations.
CTPI-2 has significant potential applications in scientific research, particularly in studying metabolic diseases such as non-alcoholic steatohepatitis (NASH) and obesity-related disorders. Its ability to inhibit SLC25A1 makes it a valuable tool for investigating the role of citrate metabolism in cancer biology and other metabolic conditions .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3